5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a butyl group, a phenylallylidene moiety, and a triazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with triazole derivatives under controlled conditions. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the protecting groups . The reaction conditions often require an inert atmosphere, specific temperature control, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
5-substituted 2-amino-4,6-dihydroxypyrimidines: These compounds share similar biological activities and are used in medicinal chemistry.
2-amino-4,6-dichloropyrimidines: Known for their inhibitory effects on nitric oxide production and potential antiviral activities.
N-(pyridin-2-yl)amides: These compounds have varied medicinal applications and are synthesized from similar starting materials.
Uniqueness
5-butyl-4-((E)-((Z)-2-methyl-3-phenylallylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a butyl group, a phenylallylidene moiety, and a triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-butyl-4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-4-10-15-18-19-16(21)20(15)17-12-13(2)11-14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21)/b13-11-,17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLKAAOCLAMSRB-RTNVFWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1N=CC(=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NNC(=S)N1/N=C/C(=C\C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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